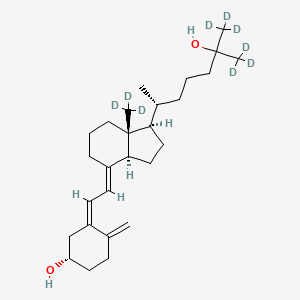
25-Hydroxy Vitamin D3 (18,18,18,26,26,26,27,27,27-d9)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
25-Hydroxy Vitamin D3 (18,18,18,26,26,26,27,27,27-d9) is a deuterated form of 25-Hydroxy Vitamin D3, also known as calcifediol. This compound is a prohormone produced via hydroxylation of Vitamin D3 (cholecalciferol) in the liver. It serves as a precursor for the synthesis of calcitriol (1,25-dihydroxy Vitamin D3), the active form of Vitamin D3, which plays a crucial role in calcium and phosphate metabolism in the human body .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 25-Hydroxy Vitamin D3 (18,18,18,26,26,26,27,27,27-d9) involves the deuteration of Vitamin D3. This process typically includes the replacement of hydrogen atoms with deuterium at specific positions (C-18, C-26, and C-27) using deuterated reagents under controlled conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using deuterated reagents. The process includes multiple steps of purification and quality control to ensure the isotopic purity and chemical stability of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 25-Hydroxy Vitamin D3 (18,18,18,26,26,26,27,27,27-d9) undergoes various chemical reactions, including:
Oxidation: Conversion to 1,25-dihydroxy Vitamin D3.
Reduction: Reduction of the hydroxyl group to form different analogs.
Substitution: Replacement of functional groups to create derivatives.
Common Reagents and Conditions:
Oxidation: Typically involves cytochrome P450 enzymes.
Reduction: Utilizes reducing agents like sodium borohydride.
Substitution: Employs reagents like alkyl halides under basic conditions.
Major Products:
1,25-Dihydroxy Vitamin D3: The active form of Vitamin D3.
Various analogs and derivatives: Depending on the specific reactions and conditions used.
Wissenschaftliche Forschungsanwendungen
25-Hydroxy Vitamin D3 (18,18,18,26,26,26,27,27,27-d9) has numerous applications in scientific research:
Chemistry: Used as a stable isotope internal standard for mass spectrometry.
Biology: Serves as a biomarker to determine Vitamin D status in biological samples.
Medicine: Investigated for its role in calcium and phosphate metabolism, bone health, and potential therapeutic applications.
Industry: Utilized in the production of Vitamin D supplements and fortified foods.
Wirkmechanismus
The mechanism of action of 25-Hydroxy Vitamin D3 (18,18,18,26,26,26,27,27,27-d9) involves its conversion to 1,25-dihydroxy Vitamin D3 in the kidneys. This active form binds to the Vitamin D receptor (VDR) in target cells, regulating the expression of genes involved in calcium and phosphate homeostasis. The molecular targets include calcium-binding proteins and transporters, which facilitate the absorption and utilization of calcium and phosphate .
Vergleich Mit ähnlichen Verbindungen
25-Hydroxy Vitamin D3 (26,26,26,27,27,27-d6): Another deuterated form with deuterium at different positions.
Cholecalciferol (Vitamin D3): The precursor of 25-Hydroxy Vitamin D3.
Uniqueness: 25-Hydroxy Vitamin D3 (18,18,18,26,26,26,27,27,27-d9) is unique due to its specific deuteration pattern, which enhances its stability and allows for precise isotopic labeling in research applications. This makes it particularly valuable for studies involving mass spectrometry and metabolic tracing .
Eigenschaften
Molekularformel |
C27H44O2 |
|---|---|
Molekulargewicht |
409.7 g/mol |
IUPAC-Name |
(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-7,7,7-trideuterio-6-hydroxy-6-(trideuteriomethyl)heptan-2-yl]-7a-(trideuteriomethyl)-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol |
InChI |
InChI=1S/C27H44O2/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29/h11-12,20,23-25,28-29H,1,6-10,13-18H2,2-5H3/b21-11+,22-12-/t20-,23+,24-,25+,27-/m1/s1/i3D3,4D3,5D3 |
InChI-Schlüssel |
JWUBBDSIWDLEOM-OCEBPTRNSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])[C@]12CCC/C(=C\C=C/3\C[C@H](CCC3=C)O)/[C@@H]1CC[C@@H]2[C@H](C)CCCC(C([2H])([2H])[2H])(C([2H])([2H])[2H])O |
Kanonische SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


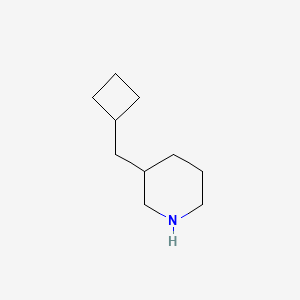
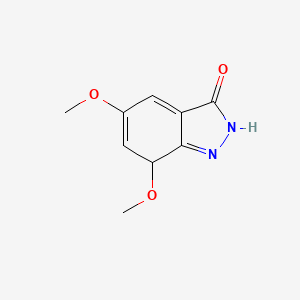
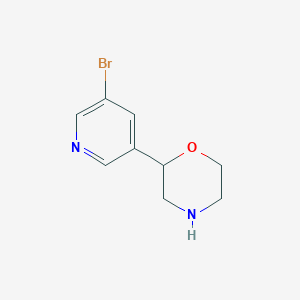
![2-{[4-Chloro-5-(2-chlorophenyl)-2-methoxyphenyl]amino}-1-(piperazin-1-yl)ethan-1-one hydrochloride](/img/structure/B12327995.png)



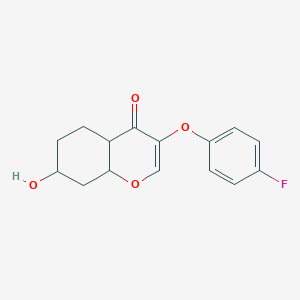
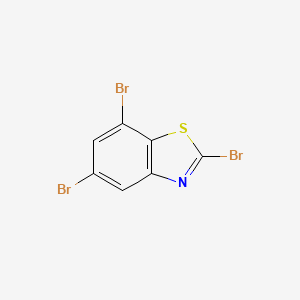
![Cyclohexanol, 4-[(4-chloro-6-methyl-2-pyrimidinyl)amino]-, trans-](/img/structure/B12328011.png)
![4H-Pyrano[2,3-b]pyridine-3-carboxylic acid, 7-methyl-4-oxo-](/img/structure/B12328016.png)
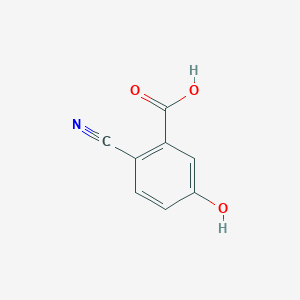
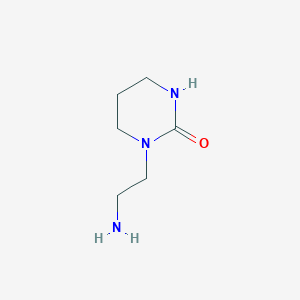
![3-Azabicyclo[4.1.0]heptan-1-ol](/img/structure/B12328039.png)
